molecular formula C9H15NO2 B2547715 Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 2138157-55-6

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate

Cat. No. B2547715
M. Wt: 169.224
InChI Key: YEUNTQQFKFOGQP-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate, commonly known as cocaine, is a natural alkaloid that is derived from the leaves of the coca plant. Cocaine has been used for centuries for its psychoactive effects, and it remains one of the most commonly abused drugs in the world. Despite its negative reputation, cocaine has also been the subject of extensive scientific research, which has revealed a number of potential applications for this powerful compound.

Scientific Research Applications

Asymmetric Synthesis and Derivative Applications

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives : A foundational study demonstrated the use of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate derivatives in the asymmetric synthesis of bicyclic amino acid derivatives. This process involves Aza-Diels-Alder reactions, showcasing the compound's utility in constructing complex molecular architectures with high enantiomeric excess, essential for drug development and synthesis of biologically active compounds (Waldmann & Braun, 1991).

Medicinal Chemistry and Antimalarial Activity

Synthesis and Antimalarial Activity : Research on derivatives of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has extended into the realm of medicinal chemistry, particularly in antimalarial drug discovery. One study prepared derivatives with various side chains, assessing their in vitro activity against Plasmodium falciparum, demonstrating the compound's potential as a scaffold for developing new antimalarial agents (Ningsanont et al., 2003).

Novel Synthesis Methods for β-Lactam Skeletons

Synthesis of β-Lactam Skeletons : Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is also pivotal in synthesizing β-lactam structures, crucial for penicillin-type antibiotics. A notable method involves a concise synthesis from ethyl propiolate, underlining the compound's significance in antibiotic research (Chiba et al., 1985).

properties

IUPAC Name

ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUNTQQFKFOGQP-GJMOJQLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate

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